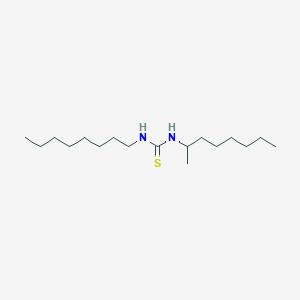
N-Octan-2-yl-N'-octylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Octan-2-yl-N’-octylthiourea is a chemical compound that belongs to the class of thioureas. Thioureas are organosulfur compounds with the general formula (R1R2N)(R3R4N)C=S. This compound is characterized by the presence of two octyl groups attached to the nitrogen atoms of the thiourea moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Octan-2-yl-N’-octylthiourea typically involves the reaction of octylamine with octan-2-yl isothiocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isothiocyanate. The general reaction scheme is as follows:
Octylamine+Octan-2-yl isothiocyanate→N-Octan-2-yl-N’-octylthiourea
The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid any side reactions with atmospheric moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of N-Octan-2-yl-N’-octylthiourea can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Octan-2-yl-N’-octylthiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms attached to the nitrogen atoms can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Alkyl halides or aryl halides can be used as reagents in substitution reactions, often in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: N-substituted thioureas.
Applications De Recherche Scientifique
N-Octan-2-yl-N’-octylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the formulation of various industrial products, including lubricants and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of N-Octan-2-yl-N’-octylthiourea involves its interaction with specific molecular targets. The sulfur atom in the thiourea moiety can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Octyl-N’-phenylthiourea
- N-Octyl-N’-methylthiourea
- N-Octyl-N’-butylthiourea
Uniqueness
N-Octan-2-yl-N’-octylthiourea is unique due to the presence of two long alkyl chains, which can influence its solubility, reactivity, and biological activity. The specific arrangement of these alkyl groups can also affect the compound’s ability to interact with other molecules, making it distinct from other thioureas.
Propriétés
Numéro CAS |
62549-33-1 |
|---|---|
Formule moléculaire |
C17H36N2S |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
1-octan-2-yl-3-octylthiourea |
InChI |
InChI=1S/C17H36N2S/c1-4-6-8-10-11-13-15-18-17(20)19-16(3)14-12-9-7-5-2/h16H,4-15H2,1-3H3,(H2,18,19,20) |
Clé InChI |
KQJBMIRWNUVYJP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC(=S)NC(C)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1-[(prop-2-en-1-yl)sulfanyl]prop-1-ene](/img/structure/B14512801.png)

![7-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14512803.png)
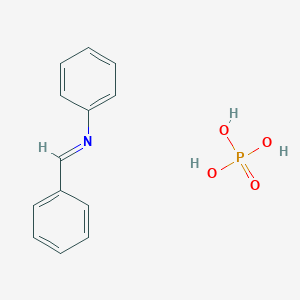
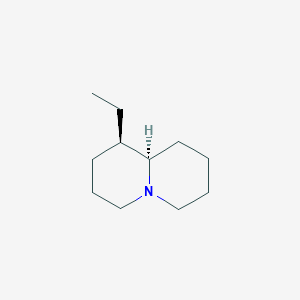
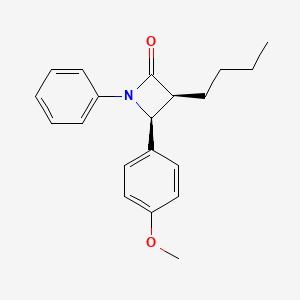
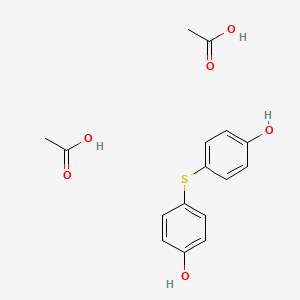
![Diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate](/img/structure/B14512826.png)

![Benzoyl chloride, 4-[(2S)-2-methylbutyl]-](/img/structure/B14512840.png)
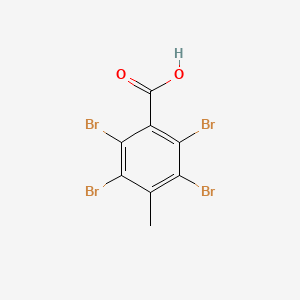

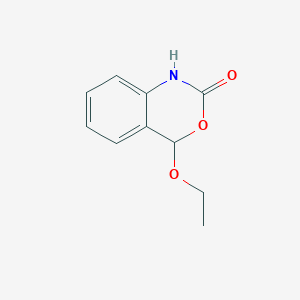
![Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]-](/img/structure/B14512861.png)
